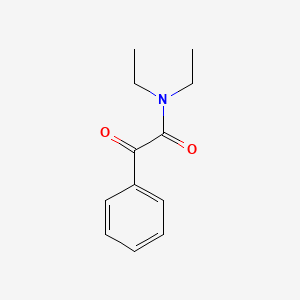
N,N-diethyl-2-oxo-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-2-oxo-2-phenylacetamide: is an organic compound with the molecular formula C12H15NO2. It is a derivative of acetamide and features a phenyl group attached to the carbonyl carbon, along with two ethyl groups attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Acylation of Diethylamine: One common method for synthesizing N,N-diethyl-2-oxo-2-phenylacetamide involves the acylation of diethylamine with phenylacetyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Reaction with Phenylacetic Acid: Another method involves the reaction of diethylamine with phenylacetic acid in the presence of a dehydrating agent like thionyl chloride or phosphorus trichloride to form the desired amide.
Industrial Production Methods: Industrial production of this compound often involves large-scale acylation reactions using optimized conditions to maximize yield and purity. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-diethyl-2-oxo-2-phenylacetamide can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of secondary amines or alcohols, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group or the ethyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Phenylacetic acid derivatives.
Reduction Products: Secondary amines, alcohols.
Substitution Products: Various substituted amides.
Scientific Research Applications
Chemistry: N,N-diethyl-2-oxo-2-phenylacetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme mechanisms.
Medicine: this compound has potential applications in drug development. Its structural features make it a candidate for designing new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-oxo-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
N,N-diethyl-2-phenylacetamide: This compound is structurally similar but lacks the carbonyl group at the alpha position.
N,N-diethyl-3-methylbenzamide:
N,N-diethyl-2-hydroxy-2-phenylacetamide: This compound has a hydroxyl group instead of a carbonyl group, leading to different chemical properties.
Uniqueness: N,N-diethyl-2-oxo-2-phenylacetamide is unique due to the presence of both the phenyl and carbonyl groups, which confer specific reactivity and interaction capabilities. Its structure allows for diverse chemical modifications, making it a versatile compound in various applications.
Properties
CAS No. |
34906-86-0 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N,N-diethyl-2-oxo-2-phenylacetamide |
InChI |
InChI=1S/C12H15NO2/c1-3-13(4-2)12(15)11(14)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
InChI Key |
NOYFMUSJTLLDJY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


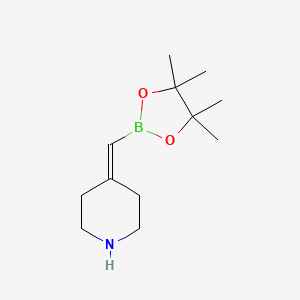
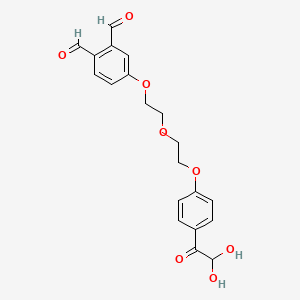
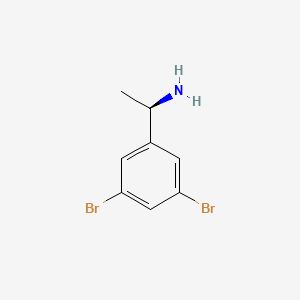
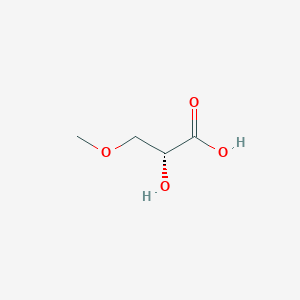
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-ol](/img/structure/B12849359.png)

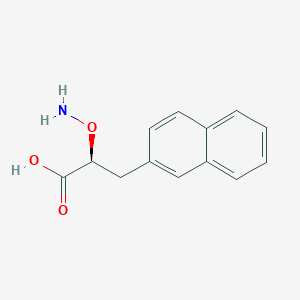
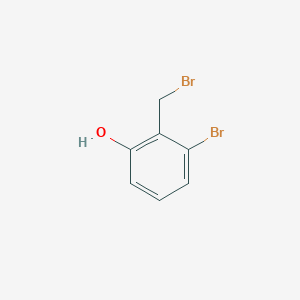
![4'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12849380.png)
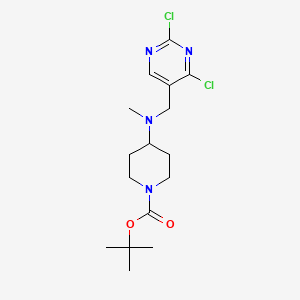

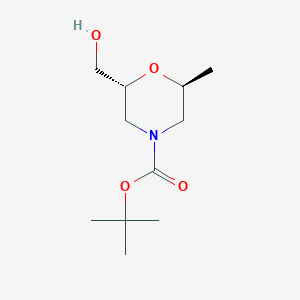
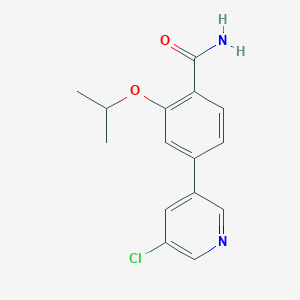
![6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12849435.png)
